molecular formula C30H36N8O4 B600851 Linagliptina N-Boc Impureza CAS No. 668273-75-4

Linagliptina N-Boc Impureza

Número de catálogo B600851
Número CAS: 668273-75-4
Peso molecular: 572.67
Clave InChI: PQEIZFATTRGTNW-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linagliptin N-Boc Impurity is an impurity of Linagliptin . Linagliptin is a dipeptidyl peptidase-4 inhibitor with a hyperglycemic activity . It was approved for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .


Molecular Structure Analysis

The molecular formula of Linagliptin N-Boc Impurity is C30H36N8O4 . The IUPAC name is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate .


Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer .


Physical And Chemical Properties Analysis

The molecular weight of Linagliptin N-Boc Impurity is 572.67 . The InChI Key is PQEIZFATTRGTNW-HXUWFJFHSA-N .

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antidiabéticos

La Linagliptina N-Boc Impureza es una impureza relacionada con el proceso de la Linagliptina {svg_1}, un inhibidor de la DPP-4 altamente potente, selectivo, de acción prolongada y biodisponible por vía oral {svg_2} {svg_3}. La Linagliptina se utiliza para el tratamiento de la diabetes tipo 2 {svg_4} {svg_5}. La identificación de estas impurezas es crucial para el control de calidad y la validación del método analítico en la fabricación de linagliptina {svg_6}.

Química medicinal

En el campo de la química medicinal, la this compound juega un papel significativo. La presencia de impurezas en una sustancia farmacéutica puede tener un impacto significativo en la calidad y seguridad del producto farmacéutico {svg_7}. Por lo tanto, la identificación y caracterización de las impurezas relacionadas con el proceso nos guía para controlar estas impurezas dentro del nivel aceptable mejorando las condiciones de reacción {svg_8}.

Validación del método analítico

Se necesitan impurezas en forma pura para validar el método analítico, incluyendo la comprobación de la idoneidad del sistema y el factor de corrección relativo {svg_9}. Por lo tanto, la this compound es esencial para la validación del método analítico en la industria farmacéutica.

Mejora del proceso de fabricación de fármacos

La identificación de la this compound puede guiarnos para controlar estas impurezas dentro del nivel aceptable mejorando las condiciones de reacción {svg_10}. Esto lleva a la mejora del proceso de fabricación de fármacos.

Asegurar la seguridad del fármaco

De acuerdo con las directrices generales sobre impurezas en las sustancias farmacéuticas recomendadas por la Conferencia Internacional de Armonización (ICH), cualquier impureza presente en la sustancia farmacéutica superior al 0,10% para los fármacos con una dosis diaria máxima igual o inferior a 2 g debe identificarse y caracterizarse {svg_11}. Por lo tanto, la identificación de la this compound es crucial para garantizar la seguridad del fármaco.

Mecanismo De Acción

Target of Action

Linagliptin N-Boc Impurity, also known as N3W7W93LXJ, is an impurity of Linagliptin . Linagliptin is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor . DPP-4 (Dipeptidyl Peptidase-4) is the primary target of Linagliptin . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), play a crucial role in regulating blood sugar levels .

Mode of Action

As a DPP-4 inhibitor, Linagliptin N-Boc Impurity works by binding to DPP-4 at high blood glucose concentrations, preventing the breakdown of incretin hormones, and extending the lifespan of GLP-1 and GIP . This inhibition slows the breakdown of GLP-1 and GIP , which in turn promotes insulin secretion, downregulates glucagon levels, and improves blood glucose control .

Biochemical Pathways

The primary biochemical pathway affected by Linagliptin N-Boc Impurity is the incretin hormone pathway. By inhibiting DPP-4, Linagliptin N-Boc Impurity prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . This results in enhanced insulin secretion and reduced glucagon release, thereby improving blood glucose control .

Pharmacokinetics

The nonlinear pharmacokinetics of linagliptin are best described by a two-compartmental model that incorporates target-mediated drug disposition resulting from high-affinity, saturable binding to DPP-4 . The oral bioavailability of linagliptin estimated with this model is approximately 30% . Linagliptin has a long terminal half-life (>100 hours) .

Result of Action

The molecular and cellular effects of Linagliptin N-Boc Impurity’s action are primarily related to its impact on blood glucose control. By inhibiting DPP-4 and preventing the breakdown of incretin hormones, Linagliptin N-Boc Impurity enhances insulin secretion and reduces glucagon release . This leads to improved blood glucose control, which is crucial in the management of type 2 diabetes .

Safety and Hazards

As a pharmaceutical impurity, Linagliptin N-Boc Impurity should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . This will be useful for quality control and the validation of the analytical method in the manufacture of linagliptin .

Propiedades

IUPAC Name

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099745
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

668273-75-4
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668273-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin N-boc impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINAGLIPTIN N-BOC IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linagliptin N-Boc Impurity
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linagliptin N-Boc Impurity
Reactant of Route 3
Reactant of Route 3
Linagliptin N-Boc Impurity
Reactant of Route 4
Reactant of Route 4
Linagliptin N-Boc Impurity
Reactant of Route 5
Reactant of Route 5
Linagliptin N-Boc Impurity
Reactant of Route 6
Reactant of Route 6
Linagliptin N-Boc Impurity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.